molecular formula C10H10BrNO5 B3030692 Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate CAS No. 943994-74-9

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate

Cat. No.: B3030692
CAS No.: 943994-74-9
M. Wt: 304.09
InChI Key: CFVIWXBRKCPIOJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of phenoxyacetic acid, characterized by the presence of bromine, methyl, and nitro groups on the phenyl ring. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate typically involves the reaction of 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenoxyacetic acid derivatives.

    Reduction: The major product is 2-(4-bromo-2-methyl-6-aminophenoxy)acetic acid.

    Ester Hydrolysis: The product is 2-(4-bromo-2-methyl-6-nitrophenoxy)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with electron-rich sites, while the ester group can undergo hydrolysis to release the active carboxylic acid form .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-2-methyl-6-nitrophenoxy)acetate
  • Methyl 2-(4-fluoro-2-methyl-6-nitrophenoxy)acetate
  • Methyl 2-(4-iodo-2-methyl-6-nitrophenoxy)acetate

Uniqueness

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can be exploited in the design of novel compounds with enhanced biological activity or improved physical properties.

Properties

IUPAC Name

methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-6-3-7(11)4-8(12(14)15)10(6)17-5-9(13)16-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVIWXBRKCPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728264
Record name Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-74-9
Record name Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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